Cas no 105-63-5 (Methyl (2Z)-4-(Carbamoylamino)-4-oxobut-2-enoate)
Methyl (2Z)-4-(Carbamoylamino)-4-oxobut-2-enoate Chemical and Physical Properties
Names and Identifiers
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- 2-Butenoic acid,4-[(aminocarbonyl)amino]-4-oxo-, methyl ester, (2Z)-
- methyl N-carbamoylmaleamate
- Maleamic acid,N-carbamoyl-,methyl ester
- maleic acid monoureide methyl ester
- Maleinsaeure-methylester-ureid
- Maleuricacidmethylester
- methyl maleurate
- Methylmaleourea
- N-carbamoyl-maleamic acid methyl ester
- N-Carbamoylmaleamicacidhylester
- N-Carbamoyl-maleinamidsaeure-methylester
- N-Carbamoyl-maleinsaeure-methylester-amid
- N-Carbamylmaleamidic acid methyl ester
- Nsc23993
- DSQHQLPYWULAMJ-IHWYPQMZSA-N
- N-CARBAMOYLMALEAMIC ACID METHYLESTER
- MethylMaleurate,>98%
- Methyl (2Z)-4-(Carbamoylamino)-4-oxobut-2-enoate
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- Inchi: 1S/C6H8N2O4/c1-12-5(10)3-2-4(9)8-6(7)11/h2-3H,1H3,(H3,7,8,9,11)/b3-2-
- InChI Key: DSQHQLPYWULAMJ-IHWYPQMZSA-N
- SMILES: O(C)C(/C=C\C(NC(N)=O)=O)=O
Computed Properties
- Exact Mass: 172.04800
Experimental Properties
- PSA: 98.49000
- LogP: 0.00170
Methyl (2Z)-4-(Carbamoylamino)-4-oxobut-2-enoate Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Methyl (2Z)-4-(Carbamoylamino)-4-oxobut-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M333420-50mg |
Methyl (2Z)-4-(Carbamoylamino)-4-oxobut-2-enoate |
105-63-5 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M333420-100mg |
Methyl (2Z)-4-(Carbamoylamino)-4-oxobut-2-enoate |
105-63-5 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M333420-500mg |
Methyl (2Z)-4-(Carbamoylamino)-4-oxobut-2-enoate |
105-63-5 | 500mg |
$ 185.00 | 2022-06-03 |
Methyl (2Z)-4-(Carbamoylamino)-4-oxobut-2-enoate Related Literature
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Lilian Sophie Szych,Karsten Paul Lüdtke,Yannic Pilopp,Jonas Bresien,Alexander Villinger,Axel Schulz Dalton Trans. 2021 50 16568
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Lilian Sophie Szych,Karsten Paul Lüdtke,Yannic Pilopp,Jonas Bresien,Alexander Villinger,Axel Schulz Dalton Trans. 2021 50 16568
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Cristián Cuerva,José A. Campo,Mercedes Cano,Rainer Schmidt Dalton Trans. 2017 46 96
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Jason R. Price,Marina Fainerman-Melnikova,Ronald R. Fenton,Karsten Gloe,Leonard F. Lindoy,Torsten Rambusch,Brian W. Skelton,Peter Turner,Allan H. White,Kathrin Wichmann Dalton Trans. 2004 3715
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5. Reactions of lead(IV). Part XXV. Oxidation of some benzyl-substituted hydrazine derivativesR. O. C. Norman,R. Purchase,C. B. Thomas,J. B. Aylward J. Chem. Soc. Perkin Trans. 1 1972 1692
Additional information on Methyl (2Z)-4-(Carbamoylamino)-4-oxobut-2-enoate
Research Briefing on Methyl (2Z)-4-(Carbamoylamino)-4-oxobut-2-enoate (CAS: 105-63-5) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of Methyl (2Z)-4-(Carbamoylamino)-4-oxobut-2-enoate (CAS: 105-63-5) as a versatile intermediate in drug discovery and development. This compound, characterized by its unique α,β-unsaturated ester moiety and carbamoyl group, has garnered attention for its potential applications in the synthesis of bioactive molecules, particularly in the fields of oncology and antimicrobial therapy. The following briefing synthesizes the latest findings on this compound, focusing on its synthetic utility, mechanistic insights, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the role of Methyl (2Z)-4-(Carbamoylamino)-4-oxobut-2-enoate as a key precursor in the synthesis of novel HDAC (histone deacetylase) inhibitors. Researchers utilized its reactive double bond for Michael addition reactions, enabling the construction of zinc-binding pharmacophores critical for HDAC inhibition. The study reported a 40% improvement in yield compared to traditional synthetic routes, underscoring the compound's efficiency in complex molecule assembly.
In antimicrobial applications, a team from the University of Cambridge (2024) explored the compound's derivatization potential for combating drug-resistant pathogens. By modifying the carbamoyl group, they developed a series of analogues showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2-8 μg/mL. Molecular docking studies revealed that these derivatives interfere with bacterial cell wall biosynthesis by targeting penicillin-binding protein 2a (PBP2a).
Pharmacokinetic investigations published in Drug Metabolism and Disposition (2023) addressed previous challenges regarding the compound's metabolic stability. Through strategic ester modification and prodrug approaches, researchers achieved a 3-fold increase in plasma half-life while maintaining the desired biological activity. These findings have significant implications for the development of more durable therapeutic agents based on this chemical scaffold.
Emerging research also suggests potential applications in targeted cancer therapies. A Nature Communications paper (2024) described the conjugation of Methyl (2Z)-4-(Carbamoylamino)-4-oxobut-2-enoate with tumor-specific antibodies, creating antibody-drug conjugates (ADCs) with enhanced tumor selectivity. In xenograft models, these ADCs demonstrated a 60% reduction in tumor volume compared to controls, with minimal off-target effects.
Ongoing clinical trials (Phase I/II) are currently evaluating derivatives of this compound for the treatment of hematological malignancies. Preliminary results presented at the 2024 American Society of Hematology meeting showed promising response rates in refractory acute myeloid leukemia patients, with complete remission observed in 35% of participants at the highest dose level.
From a synthetic chemistry perspective, recent advances in continuous flow technology have revolutionized the production of Methyl (2Z)-4-(Carbamoylamino)-4-oxobut-2-enoate. A 2024 Green Chemistry publication detailed a solvent-free, catalytic process that achieves 95% atom economy while reducing energy consumption by 70% compared to batch methods. This development addresses both economic and environmental concerns in large-scale pharmaceutical manufacturing.
Looking forward, the unique structural features of Methyl (2Z)-4-(Carbamoylamino)-4-oxobut-2-enoate continue to inspire innovative applications across multiple therapeutic areas. Its dual functionality as both a synthetic building block and a biologically active scaffold positions it as a valuable asset in modern drug discovery pipelines. Future research directions likely include exploration of its potential in PROTAC (proteolysis targeting chimera) technology and as a platform for developing covalent inhibitors targeting challenging disease targets.
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